![molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4](/img/structure/B46945.png)
3-Acetyl(2,3-13C2)oxolan-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Acetyl(2,3-13C2)oxolan-2-one can be analyzed using various spectroscopic techniques. The molecular formula is C6H8O3 .Chemical Reactions Analysis
The thermal decomposition of similar compounds, such as oxolan-3-one, has been studied using ab initio calculations and experiments . The dominant reaction channel led to carbon monoxide, formaldehyde, and ethylene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetyl(2,3-13C2)oxolan-2-one can be determined using various analytical techniques. The molecular weight of the compound is 132.1 g/mol .Scientific Research Applications
Synthesis of New Heterocycles
3-Acetyl(2,3-13C2 )oxolan-2-one is utilized in the synthesis of new heterocyclic compounds. These compounds have shown potential as antiproliferative agents , particularly in the context of cancer research . The ability to incorporate isotopically labeled carbon atoms makes these compounds valuable for tracing biochemical pathways in cells.
Antitumor Activity
Derivatives synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one have been evaluated for their antitumor activity. Certain compounds have demonstrated promising results against liver carcinoma cancer cell lines (HEPG2-1), indicating the potential for development into cancer therapies .
Cytotoxicity Studies
The cytotoxic effects of compounds derived from 3-Acetyl(2,3-13C2 )oxolan-2-one have been assessed against various human cancer cell lines. This research is crucial for understanding the therapeutic potential and safety profile of new anticancer agents .
Synthesis of Coumarin Derivatives
Coumarin derivatives, which have a wide range of pharmacological and biological activities, can be synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one. These activities include anticoagulant, anti-inflammatory, and fungicidal properties, which are significant in medicinal chemistry .
Development of Anticancer Agents
The structural variability of 3-Acetyl(2,3-13C2 )oxolan-2-one allows for the creation of numerous derivatives with potential as anticancer agents. The exploration of these derivatives contributes to the discovery of new drugs with improved efficacy against various types of cancers .
Biological Activity Profiling
The diverse biological activities of 3-Acetyl(2,3-13C2 )oxolan-2-one derivatives, such as antimicrobial, anti-inflammatory, and antioxidant properties, make them suitable for profiling in biological assays. This helps in identifying new therapeutic leads for a range of diseases .
Mechanism of Action
Target of Action
Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .
Mode of Action
Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .
Biochemical Pathways
Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .
Result of Action
Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .
properties
IUPAC Name |
3-acetyl(2,3-13C2)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-WMPIHMMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12344867 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.